molecular formula C6H5Br3N2S B2369206 5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 135063-74-0

5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No.: B2369206
CAS No.: 135063-74-0
M. Wt: 376.89
InChI Key: XXYWHVZTAKKDIY-UHFFFAOYSA-N
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Description

5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromo ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced imidazo[2,1-b][1,3]thiazole compounds .

Scientific Research Applications

5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2S.BrH/c7-3-4-5(8)10-1-2-11-6(10)9-4;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYWHVZTAKKDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)Br)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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